molecular formula C12H10INO B1525543 2-(4-Iodophenoxymethyl)pyridine CAS No. 1249538-55-3

2-(4-Iodophenoxymethyl)pyridine

Cat. No. B1525543
CAS RN: 1249538-55-3
M. Wt: 311.12 g/mol
InChI Key: WSNQNWKSJHMVHU-UHFFFAOYSA-N
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Description

“2-(4-Iodophenoxymethyl)pyridine” is a chemical compound that is used in scientific research. It has a molecular weight of 311.12 . It is a versatile material with diverse applications, ranging from drug discovery to organic synthesis.


Synthesis Analysis

The synthesis of pyridine derivatives, such as “2-(4-Iodophenoxymethyl)pyridine”, is an important field of research . The synthetic methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported, which involves the use of a palladium catalyst under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “2-(4-Iodophenoxymethyl)pyridine” has been analyzed using various methods. Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis have been used to determine the structures and the interaction energies of the formed complexes .


Chemical Reactions Analysis

Pyridines, including “2-(4-Iodophenoxymethyl)pyridine”, play a key role in several biological processes . They are involved in reactions with electrophilic reagents, addition to nitrogen, and reactions with protic acids .


Physical And Chemical Properties Analysis

All matter, including “2-(4-Iodophenoxymethyl)pyridine”, has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

Bioactive Ligands

2-(4-Iodophenoxymethyl)pyridine: derivatives can undergo Schiff base condensation reactions to form products that act as flexible and multidentate bioactive ligands. These compounds are significant in medicinal chemistry due to their ability to exhibit physiological effects similar to pyridoxal-amino acid systems, which are crucial in numerous metabolic reactions .

Chemosensors

Pyridine-based Schiff bases, derived from compounds like 2-(4-Iodophenoxymethyl)pyridine, show strong binding abilities towards various cations and anions. They possess unique photophysical properties that are extensively used in the development of chemosensors. These sensors are capable of qualitative and quantitative detection of selective or specific ions in environmental and biological media .

Pharmaceutical Applications

The diverse physicochemical properties of pyridine derivatives, such as water solubility, weak basicity, chemical stability, and hydrogen bond-forming ability, make them attractive to medicinal chemists. They are used in drug design due to their protein-binding capacity and cell permeability, which are essential for pharmaceutical applications .

Anti-inflammatory Activities

Pyridine compounds, including those derived from 2-(4-Iodophenoxymethyl)pyridine, have been researched for their anti-inflammatory effects. They can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Drug Designing and Development

Pyridine derivatives are widely used in drug designing and development in the pharmaceutical industry. They serve as precursors to agrochemicals and are utilized in various chemical-based industries due to their versatile chemical reactivity and unique optical properties .

Natural Product Synthesis

The molecular architecture of pyridine derivatives is of interest for isolating compounds of medicinal value from natural sources. Research into natural products with pyridine moieties, including those related to 2-(4-Iodophenoxymethyl)pyridine, continues to be a vital tool for discovering bioactive compounds with unique properties and modes of action .

properties

IUPAC Name

2-[(4-iodophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNQNWKSJHMVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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